molecular formula C18H18F4N4O6 B15151892 ethyl N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-3,3,3-trifluoro-2-(4-fluorophenoxy)alaninate

ethyl N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-3,3,3-trifluoro-2-(4-fluorophenoxy)alaninate

Cat. No.: B15151892
M. Wt: 462.4 g/mol
InChI Key: DTADQFVMAICIIZ-UHFFFAOYSA-N
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Description

ETHYL 2-{[(4,6-DIMETHOXYPYRIMIDIN-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(4-FLUOROPHENOXY)PROPANOATE is a complex organic compound with a unique structure that includes a pyrimidine ring, trifluoromethyl group, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(4,6-DIMETHOXYPYRIMIDIN-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(4-FLUOROPHENOXY)PROPANOATE involves multiple steps, starting with the preparation of the pyrimidine ring and subsequent functionalization. The key steps include:

    Formation of the Pyrimidine Ring: This is typically achieved through the reaction of appropriate precursors under controlled conditions.

    Introduction of the Trifluoromethyl Group: This step involves the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Fluorophenoxy Group: This is done through nucleophilic substitution reactions, often using fluorophenol derivatives.

    Final Coupling and Esterification: The final product is obtained by coupling the intermediate compounds and esterifying the resulting product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(4,6-DIMETHOXYPYRIMIDIN-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(4-FLUOROPHENOXY)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 2-{[(4,6-DIMETHOXYPYRIMIDIN-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(4-FLUOROPHENOXY)PROPANOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(4,6-DIMETHOXYPYRIMIDIN-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(4-FLUOROPHENOXY)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4,6-DIMETHOXYPYRIMIDIN-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(4-FLUOROPHENOXY)PROPANOATE
  • Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate

Uniqueness

ETHYL 2-{[(4,6-DIMETHOXYPYRIMIDIN-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(4-FLUOROPHENOXY)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18F4N4O6

Molecular Weight

462.4 g/mol

IUPAC Name

ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylamino]-3,3,3-trifluoro-2-(4-fluorophenoxy)propanoate

InChI

InChI=1S/C18H18F4N4O6/c1-4-31-14(27)17(18(20,21)22,32-11-7-5-10(19)6-8-11)26-16(28)25-15-23-12(29-2)9-13(24-15)30-3/h5-9H,4H2,1-3H3,(H2,23,24,25,26,28)

InChI Key

DTADQFVMAICIIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=NC(=CC(=N1)OC)OC)OC2=CC=C(C=C2)F

Origin of Product

United States

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